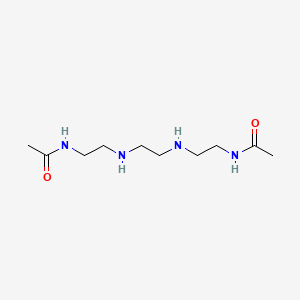
N1,N10-Diacétyl Triéthylènetétramine
Vue d'ensemble
Description
N1,N10-Diacetyl Triethylenetetramine is a chemical compound with the molecular formula C10H22N4O2. It is a derivative of triethylenetetramine, where two acetyl groups are attached to the nitrogen atoms at positions 1 and 10. This compound is known for its role as a chelating agent, particularly in the treatment of Wilson’s disease, a genetic disorder that leads to excessive copper accumulation in the body .
Applications De Recherche Scientifique
N1,N10-Diacetyl Triethylenetetramine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in metal ion chelation and its effects on biological systems.
Medicine: Primarily used in the treatment of Wilson’s disease.
Industry: Utilized in the development of metal ion sensors and as a stabilizer in various industrial processes.
Mécanisme D'action
Target of Action
N1,N10-Diacetyl Triethylenetetramine, also known as Triethylenetetramine (TETA), is a potent and selective copper (II)-selective chelator . It primarily targets copper ions in the body, which play a crucial role in various physiological processes.
Mode of Action
TETA works by binding to copper ions, forming a stable complex that is then excreted from the body . This interaction with copper ions helps to reduce excess body copper storage, particularly useful in conditions like Wilson’s disease .
Biochemical Pathways
The primary biochemical pathway affected by TETA is the copper homeostasis pathwayThis can have downstream effects on processes such as oxidative stress and inflammation, which are influenced by copper levels .
Pharmacokinetics
TETA and its metabolites are mainly excreted in the urine . Approximately less than 1% of the administered dose is renally excreted as unchanged drug within the first six hours of dosing . The pharmacokinetic profile of TETA is also influenced by the presence of deuterium , which can affect the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of TETA’s action is the reduction of excess body copper storage and the amelioration of symptoms of Wilson’s disease . By promoting urinary copper excretion, TETA helps to decrease the levels of copper in the body, thereby mitigating the harmful effects of copper accumulation .
Action Environment
The action of TETA can be influenced by various environmental factors. For instance, the presence of other divalent cations in the body can potentially compete with copper for binding to TETA, potentially affecting its efficacy. Furthermore, factors such as pH and temperature could potentially influence the stability of the TETA-copper complex, and hence the drug’s effectiveness .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N1,N10-Diacetyl Triethylenetetramine can be synthesized through the acetylation of triethylenetetramine. The reaction involves the use of acetic anhydride as the acetylating agent. The process typically occurs under mild conditions, with the reaction mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N1,N10-Diacetyl Triethylenetetramine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N10-Diacetyl Triethylenetetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its parent compound, triethylenetetramine, by removing the acetyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Various oxidized derivatives of N1,N10-Diacetyl Triethylenetetramine.
Reduction: Triethylenetetramine.
Substitution: Compounds with different functional groups replacing the acetyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylenetetramine: The parent compound, which lacks the acetyl groups.
N1-Acetyl Triethylenetetramine: A monoacetylated derivative.
Spermidine and Spermine: Structurally similar polyamines with different biological roles.
Uniqueness
N1,N10-Diacetyl Triethylenetetramine is unique due to its dual acetylation, which enhances its chelating properties compared to its parent compound. This modification allows for more effective binding and removal of metal ions, making it particularly useful in medical applications .
Propriétés
IUPAC Name |
N-[2-[2-(2-acetamidoethylamino)ethylamino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2/c1-9(15)13-7-5-11-3-4-12-6-8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZSOPBEHMQITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCCNCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184788 | |
| Record name | N,N′-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141998-22-3 | |
| Record name | N,N′-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141998-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B590343.png)
![6-Amino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B590345.png)

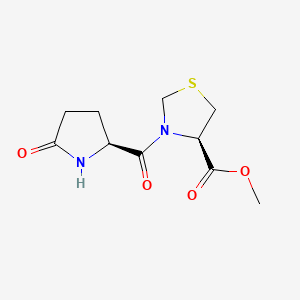
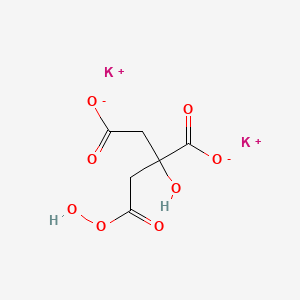
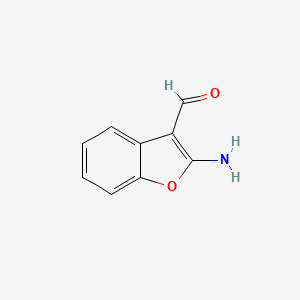
![bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate](/img/structure/B590360.png)
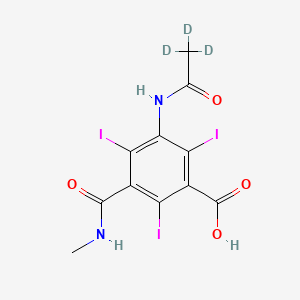

![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B590364.png)

